molecular formula C10H13FO B13969150 4-Fluoro-2-adamantanone CAS No. 56781-83-0

4-Fluoro-2-adamantanone

Cat. No.: B13969150
CAS No.: 56781-83-0
M. Wt: 168.21 g/mol
InChI Key: BHILRXZGAUWXBN-UHFFFAOYSA-N
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Description

Significance of Adamantane (B196018) Scaffolds in Advanced Organic Synthesis and Materials Science

Adamantane, a tricyclic hydrocarbon with a diamondoid structure, possesses a unique combination of properties that make it a valuable building block in chemistry. guidechem.com Its rigid and sterically demanding framework provides a stable and predictable three-dimensional topology. researchgate.netnih.gov In medicinal chemistry, the lipophilic nature of the adamantane cage can enhance the bioavailability of drug candidates. nih.govresearchgate.net The incorporation of an adamantane moiety can also influence a molecule's interaction with biological targets. researchgate.net Amantadine, an antiviral and anti-Parkinsonian drug, is a prime example of the therapeutic potential of adamantane derivatives. ontosight.ai

In materials science, the high thermal stability and well-defined structure of adamantane are exploited in the design of novel polymers and nanomaterials. nih.gov Its derivatives have been investigated for applications in areas such as molecular electronics and the development of specialized lubricants.

Strategic Importance of Fluorination in Molecular Design and Tuning of Reactivity

Fluorine is the most electronegative element, and its introduction into an organic molecule can profoundly influence its properties. labnovo.com The substitution of hydrogen with fluorine can alter a molecule's conformation, pKa, metabolic stability, and binding affinity to target proteins. ontosight.ailabnovo.com In drug design, fluorination is a widely used strategy to enhance the potency and pharmacokinetic profile of a lead compound. ontosight.aichemicalbook.comnih.gov The carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase a drug's half-life. labnovo.com

Furthermore, the presence of fluorine can introduce new, non-covalent interactions, such as fluorine-protein contacts, which can be crucial for molecular recognition. labnovo.com The strategic placement of fluorine atoms allows for fine-tuning of electronic properties and reactivity, making it a powerful tool for the modern organic chemist.

Research Trajectory of 4-Fluoro-2-adamantanone: Contextual Overview and Emerging Directions

While the broader class of fluorinated adamantanes has seen considerable research, specific information on 4-Fluoro-2-adamantanone is less prevalent in the scientific literature compared to its isomers, such as 5-Fluoro-2-adamantanone. researchgate.netnih.gov Its chemical identity is confirmed by its Chemical Abstracts Service (CAS) number, 56781-83-0, and molecular formula, C10H13FO. chemicalbook.com

The synthesis of fluorinated adamantanes can be challenging due to the inherent reactivity of the adamantane cage. Direct fluorination often leads to a mixture of products. beilstein-journals.org More selective methods may involve the use of specialized fluorinating agents or the functionalization of a pre-existing adamantane derivative. For instance, the synthesis of 5-Fluoro-2-adamantanone has been reported starting from 5-bromo-2-adamantanone. nih.gov A similar strategy could potentially be envisioned for the synthesis of the 4-fluoro isomer.

The research on 4-Fluoro-2-adamantanone appears to be in its nascent stages. While detailed studies on its reactivity, properties, and applications are not widely published, its structure suggests potential as a building block in the synthesis of more complex molecules. The presence of both a ketone and a fluorine atom on the adamantane scaffold provides two distinct points for further chemical modification. Future research directions could involve exploring its use in the development of novel bioactive compounds or as a precursor for new materials. The unique substitution pattern of 4-Fluoro-2-adamantanone may impart specific steric and electronic properties that could be advantageous in various applications.

Physicochemical Properties of 4-Fluoro-2-adamantanone

PropertyValue
CAS Number 56781-83-0 chemicalbook.com
Molecular Formula C10H13FO chemicalbook.com
Molecular Weight 168.21 g/mol

Properties

CAS No.

56781-83-0

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

4-fluoroadamantan-2-one

InChI

InChI=1S/C10H13FO/c11-9-6-1-5-2-7(4-6)10(12)8(9)3-5/h5-9H,1-4H2

InChI Key

BHILRXZGAUWXBN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1C(C(C2)C3=O)F

Origin of Product

United States

Mechanistic Investigations of 4 Fluoro 2 Adamantanone Formation and Subsequent Reactivity

Elucidation of Fluorination Reaction Pathways

The synthesis of 4-fluoro-2-adamantanone involves the selective fluorination of 2-adamantanone (B1666556). The mechanism of this transformation is of fundamental interest, with potential pathways involving either electrophilic or radical intermediates.

Analysis of Electrophilic versus Radical Fluorination Mechanisms

The fluorination of ketones can proceed through different mechanistic routes, largely dependent on the fluorinating agent and reaction conditions.

Electrophilic Fluorination: This pathway typically involves the reaction of an enol or enolate intermediate of 2-adamantanone with an electrophilic fluorine source, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The generally accepted mechanism for the electrophilic fluorination of ketones with reagents like Selectfluor® involves the attack of the electron-rich enol or enolate on the electrophilic fluorine atom. sapub.org Studies on the fluorination of cyclic ketones suggest that the reaction is initiated by the attack of the C=C double bond of an enol species on the fluorinating agent. sapub.org For many cyclic β-diketones, where the enol is readily formed, fluorination can occur under mild conditions. sapub.org However, adamantanone itself is known to be reluctant to form enolates due to the rigid cage structure, which hinders the necessary orbital overlap for conjugation between the resulting carbanion and the carbonyl π-bond. wikipedia.org Despite this, electrophilic fluorination of 2-adamantanone is a known transformation. Mechanistic studies on similar systems, such as the fluorination of enol esters with Selectfluor, suggest a polar two-electron process proceeding through an oxygen-stabilized carbenium species, rather than a single-electron transfer (SET) mechanism involving radical intermediates. core.ac.uknih.gov This is supported by the lack of rearranged products in experiments using radical probes. nih.gov

Radical Fluorination: An alternative pathway involves the generation of a carbon-centered radical at the C4 position of the 2-adamantanone skeleton, followed by trapping with a fluorine atom source. Radical fluorination is a complementary approach to electrophilic methods and involves the reaction of an independently generated carbon-centered radical with a fluorine atom donor. wikipedia.org Electrophilic N-F reagents, such as NFSI (N-fluorobenzenesulfonimide) and Selectfluor®, have been shown to act as fluorine atom sources for alkyl radicals. wikipedia.org The generation of the adamantyl radical could be initiated by various methods, including photochemical or thermal processes. For instance, adamantane (B196018) derivatives can undergo radical-based functionalization where a hydrogen atom is abstracted to form a stable tertiary radical, which can then be functionalized. nih.gov While radical functionalization of adamantane itself is well-studied, the specific radical fluorination of 2-adamantanone to yield the 4-fluoro derivative has not been extensively detailed in the literature.

The distinction between these two pathways for the formation of 4-fluoro-2-adamantanone remains a subject of mechanistic inquiry, and the preferred route may be influenced by the specific fluorinating agent, solvent, and presence of initiators or catalysts.

Transition State Characterization and Kinetic Study Methodologies

Detailed understanding of the reaction mechanism requires characterization of the transition states and kinetic analysis of the reaction rates.

Transition State Characterization: Computational chemistry provides powerful tools for elucidating transition state structures and energies. For electrophilic fluorination, theoretical studies could model the approach of the fluorinating agent to the enol of 2-adamantanone, calculating the activation energy barrier for the fluorine transfer. For a radical pathway, calculations would focus on the energetics of hydrogen atom abstraction from C4 and the subsequent fluorine atom transfer to the adamantyl radical. While specific computational studies on the fluorination of 2-adamantanone are not widely reported, studies on related systems, such as the deprotonation of 2-adamantanone, have utilized density functional theory (DFT) to calculate the relative stabilities of various anionic intermediates. nih.gov

Kinetic Study Methodologies: Experimental kinetic studies can provide crucial evidence to distinguish between proposed mechanisms. The rate of fluorination of 2-adamantanone can be monitored using techniques such as NMR spectroscopy or gas chromatography. By systematically varying the concentrations of the reactants (2-adamantanone and the fluorinating agent) and any catalysts or initiators, the rate law for the reaction can be determined. A reaction rate that is first order in both the ketone and the fluorinating agent would be consistent with a bimolecular electrophilic attack. In contrast, a more complex rate law might suggest a radical chain mechanism. Kinetic isotope effect (KIE) studies, involving the replacement of the hydrogen at C4 with deuterium, could also provide insight. A significant primary KIE would suggest that the C-H bond is broken in the rate-determining step, which could be consistent with either an E2-like elimination to form an enolate or a hydrogen atom abstraction in a radical mechanism.

Reaction Mechanisms of the Ketone and Fluorine Functional Groups

The presence of both a carbonyl group and a fluorine atom on the rigid adamantane framework leads to interesting and potentially complex reactivity patterns.

Detailed Nucleophilic Addition to the Carbonyl Center

The carbonyl group of 4-fluoro-2-adamantanone is an electrophilic site and is susceptible to nucleophilic attack. The rigid structure of the adamantane cage and the presence of the electronegative fluorine atom at the 4-position can influence the stereoselectivity and rate of these reactions.

Nucleophilic addition to the carbonyl carbon results in the formation of a tetrahedral intermediate. The stereochemical outcome of the addition is of particular interest. Due to the C2 symmetry of the 2-adamantanone core, the two faces of the carbonyl group are diastereotopic. A nucleophile can attack from either the exo or the endo face, leading to two potential diastereomeric alcohol products. The facial selectivity of nucleophilic additions to substituted adamantanones is influenced by both steric and electronic factors. The bulky adamantane framework can sterically hinder the approach of the nucleophile, and the electron-withdrawing fluorine atom at the C4 position can influence the electron density distribution in the carbonyl group and the stability of the transition states for nucleophilic attack. Studies on nucleophilic additions to 5-substituted adamantan-2-ones have shown that remote substituents can exert a significant electronic effect on the stereoselectivity of the reaction. researchgate.net For example, the ratio of axial to equatorial attack by nucleophiles like NaBH4 and CH3Li can be correlated with the inductive effect of the substituent at the C5 position. researchgate.net

Elucidating Substitution and Elimination Pathways Involving the Fluorine Atom

The fluorine atom at the C4 position of 4-fluoro-2-adamantanone is attached to a tertiary carbon and can potentially act as a leaving group in substitution and elimination reactions.

Substitution Reactions: Nucleophilic substitution at a tertiary carbon can proceed through either an SN1 or an SN2 mechanism. libretexts.orgbyjus.com However, the SN2 pathway at a bridgehead carbon of an adamantane system is generally considered to be impossible due to the inability of the substrate to undergo the required backside attack and Walden inversion. masterorganicchemistry.com Therefore, any nucleophilic substitution would likely proceed through an SN1 mechanism, involving the formation of a tertiary carbocation at the C4 position. The stability of this carbocation would be a key factor in determining the feasibility of such a reaction. The electron-withdrawing nature of the adjacent carbonyl group would be expected to destabilize the carbocation, potentially making the SN1 reaction less favorable.

Elimination Reactions: Elimination of hydrogen fluoride (B91410) (HF) from 4-fluoro-2-adamantanone could potentially occur via E1 or E2 mechanisms. libretexts.orgbyjus.com An E1 elimination would proceed through the same carbocation intermediate as the SN1 reaction. An E2 elimination would require a strong base to abstract a proton from a carbon adjacent to the C-F bond in a concerted step with the departure of the fluoride ion. The rigid geometry of the adamantane cage would impose strict stereochemical constraints on the E2 reaction, which typically requires an anti-periplanar arrangement of the proton and the leaving group. The feasibility of achieving this geometry in the rigid adamantane framework would need to be considered.

Studies of Intramolecular Rearrangements and Cage Dynamics

The rigid adamantane cage is known to undergo skeletal rearrangements under certain conditions, often proceeding through carbocationic intermediates in what are known as Wagner-Meerwein rearrangements. uni-giessen.dersc.org These rearrangements allow for the interconversion of different isomers and the functionalization of otherwise inaccessible positions.

The formation of a carbocation at the C4 position of 4-fluoro-2-adamantanone, for instance during an SN1 reaction or under strongly acidic conditions, could potentially trigger a Wagner-Meerwein rearrangement. uni-giessen.de This could involve the migration of an adjacent alkyl group to the cationic center, leading to a rearranged carbon skeleton. For example, rearrangements in the homoadamantane (B8616219) series, which has a similar caged structure, have been observed under acidic conditions. rsc.orgresearchgate.net

The dynamic behavior of the 4-fluoro-2-adamantanone molecule itself, in terms of conformational changes, is limited due to its rigid cage structure. However, studies on the fragmentation dynamics of adamantane upon ionization have shown that the cage can open and undergo significant structural reorganization. mdpi.com While not a rearrangement in the classical sense, such processes highlight the potential for complex dynamics under high-energy conditions. Photochemical reactions of adamantanone and its derivatives can also lead to ring-cleavage and rearrangement products, offering alternative pathways for skeletal modifications. tandfonline.comtandfonline.com

Below is a table summarizing the key mechanistic pathways discussed:

Reaction TypeProposed Mechanism(s)Key Intermediates/Transition StatesInfluencing Factors
Fluorination of 2-Adamantanone Electrophilic Addition, Radical Abstraction-TrappingEnol/Enolate, Adamantyl RadicalFluorinating Agent, Solvent, Initiators
Nucleophilic Addition to Carbonyl Nucleophilic AttackTetrahedral IntermediateSteric Hindrance, Electronic Effects of Fluorine
Substitution of Fluorine SN1Tertiary CarbocationCarbocation Stability, Solvent Polarity
Elimination of HF E1, E2Tertiary Carbocation, Anti-periplanar TSBase Strength, Stereochemical Constraints
Intramolecular Rearrangement Wagner-Meerwein ShiftCarbocationAcidic Conditions, Carbocation Stability

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4 Fluoro 2 Adamantanone

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and conformation of nuclei. For fluorinated compounds like 4-Fluoro-2-adamantanone, ¹⁹F NMR offers a highly sensitive and informative probe.

Fluorine-19 (¹⁹F) is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly amenable to NMR studies. The ¹⁹F NMR spectrum provides insights into the electronic environment of the fluorine atom. The chemical shift of the fluorine nucleus in 4-Fluoro-2-adamantanone is influenced by the electron-withdrawing ketone group and the rigid aliphatic cage.

A key feature of ¹⁹F NMR is the large range of chemical shifts, which are highly sensitive to the local molecular structure. Furthermore, spin-spin coupling between the ¹⁹F nucleus and nearby protons (¹H) provides crucial information for confirming the molecular structure. These ¹H-¹⁹F coupling constants (J-couplings) are transmitted through the bonds, and their magnitudes can help in assigning specific protons within the adamantane (B196018) framework. Long-range couplings are also commonly observed in ¹⁹F NMR, further aiding in structural confirmation.

Table 1: Representative ¹⁹F NMR Coupling Constants This table presents typical coupling constant ranges observed in fluorinated organic compounds to provide context for the analysis of 4-Fluoro-2-adamantanone.

Coupled NucleiTypeTypical J-Value (Hz)
¹⁹F-¹HGeminal (²JFH)45 - 50
¹⁹F-¹HVicinal (³JFH)5 - 10
¹⁹F-¹HLong-range (⁴JFH)0.5 - 3.0
¹⁹F-¹⁹FGeminal (²JFF)220 - 250

Chemical Shift Anisotropy (CSA) is another important NMR parameter, which describes the orientation-dependent nature of the chemical shift. In solid-state NMR or in anisotropic media (like liquid crystals), the CSA can provide valuable information about the three-dimensional electronic structure around the fluorine nucleus. For 4-Fluoro-2-adamantanone, the analysis of ¹⁹F CSA can reveal details about the symmetry of the electron distribution in the C-F bond.

While one-dimensional ¹H and ¹⁹F NMR spectra are informative, the complexity of the aliphatic proton signals in the adamantane cage often necessitates the use of multi-dimensional NMR techniques for unambiguous assignment.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, allowing for the mapping of the proton connectivity throughout the adamantane skeleton.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon to which it is directly attached, facilitating the assignment of the ¹³C spectrum.

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations, which are useful for conformational analysis, helping to determine the spatial proximity of the fluorine atom to specific protons in the cage structure.

Conformational analysis of adamantane derivatives is crucial as the rigid framework can still exhibit subtle conformational preferences. NMR techniques, particularly the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), are powerful tools for these studies. The magnitude of vicinal coupling constants is often dependent on the dihedral angle between the coupled nuclei, which can be used to infer conformational details.

Vibrational Spectroscopy (Infrared and Raman) for Specific Bond Characterization and Molecular Symmetry

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a fingerprint of the functional groups present.

For 4-Fluoro-2-adamantanone, the IR spectrum is expected to show a strong, characteristic absorption band for the carbonyl (C=O) stretch of the ketone, typically in the region of 1700-1725 cm⁻¹. The exact position of this band can be influenced by the electronegative fluorine atom. Another key vibrational mode would be the C-F bond stretch, which typically appears in the 1000-1400 cm⁻¹ region. The spectrum would also be rich in C-H stretching and bending vibrations characteristic of the adamantane cage.

Raman spectroscopy provides information about the polarizability of molecular bonds. For 4-Fluoro-2-adamantanone, the C=O and C-F stretching vibrations would also be Raman active. Due to the high symmetry of the parent adamantane cage, its Raman spectrum is relatively simple. The substitution pattern in 4-Fluoro-2-adamantanone lowers this symmetry, which can lead to a more complex Raman spectrum. Comparing the IR and Raman spectra can provide insights into the molecular symmetry based on the mutual exclusion rule for centrosymmetric molecules, although 4-Fluoro-2-adamantanone itself lacks a center of inversion.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of 4-Fluoro-2-adamantanone (C₁₀H₁₃FO).

Beyond molecular formula confirmation, mass spectrometry, particularly when coupled with techniques like tandem MS (MS/MS), is used to study the fragmentation pathways of the molecule. Upon ionization (e.g., by electron impact), the molecular ion of 4-Fluoro-2-adamantanone will undergo characteristic fragmentation. The rigid adamantane cage is known to produce a series of stable carbocation fragments. The presence of the fluorine and ketone groups will direct the fragmentation pathways, leading to specific neutral losses (e.g., loss of CO, HF, or C₂H₄). Elucidating these pathways helps to confirm the structure and provides insight into the molecule's stability.

X-ray Crystallography for Solid-State Structural Determination and Polymorphism

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. For 4-Fluoro-2-adamantanone, an X-ray crystal structure would unambiguously confirm the connectivity and provide detailed information about the conformation of the molecule in the crystal lattice.

Adamantane and its derivatives are well-known for exhibiting polymorphism, where a compound can exist in more than one crystalline form. These different polymorphs can have different physical properties. For instance, many adamantane derivatives form orientationally disordered "plastic crystal" phases at temperatures below their melting point. It is plausible that 4-Fluoro-2-adamantanone could also exhibit polymorphism. X-ray diffraction studies performed at different temperatures could identify any phase transitions and characterize the different crystalline forms.

Solvent Effects on Spectroscopic Signatures and Molecular Interactions

The local environment can influence the spectroscopic properties of a molecule. Studying the effects of different solvents on the NMR and IR spectra of 4-Fluoro-2-adamantanone can provide information about solute-solvent interactions.

In NMR spectroscopy, the chemical shifts of nuclei can change depending on the polarity and magnetic susceptibility of the solvent. Protons involved in hydrogen bonding with the solvent, or parts of the molecule that interact strongly with polar solvents, may show significant changes in their chemical shifts. For 4-Fluoro-2-adamantanone, the chemical shifts of protons near the polar ketone group are expected to be most affected by changes in solvent polarity.

In IR spectroscopy, the frequency of the C=O stretching vibration is particularly sensitive to the solvent environment. In polar, hydrogen-bond-donating solvents, the C=O stretch will typically shift to a lower frequency (a redshift) due to the weakening of the bond through interaction with the solvent. This phenomenon, known as solvatochromism, can be used to probe the interactions between the ketone's lone pair electrons and the solvent molecules.

Theoretical and Computational Chemistry Studies of 4 Fluoro 2 Adamantanone

Computational Modeling of Reaction Pathways and Catalytic CyclesTheoretical modeling could be employed to investigate the mechanisms of reactions involving 4-Fluoro-2-adamantanone. For instance, the reduction of the ketone or nucleophilic substitution at the fluorine-bearing carbon could be modeled to determine the transition state structures and activation energies, thereby predicting reaction feasibility and outcomes.

While these theoretical approaches are well-established, their application to 4-Fluoro-2-adamantanone has not been documented in the accessible scientific literature. Without specific published data, any attempt to populate the requested article sections would be speculative and would not meet the required standards of scientific accuracy and citation.

Reactivity Profiles and Chemical Transformations of 4 Fluoro 2 Adamantanone

Reactions at the Ketone Functionality

The ketone group in 4-fluoro-2-adamantanone undergoes typical reactions of cyclic ketones, including reduction, oxidation, and addition of nucleophiles. The rigid adamantane (B196018) structure can influence the stereochemical outcome of these reactions.

The ketone functionality of 4-fluoro-2-adamantanone can be chemoselectively reduced to the corresponding alcohol, 4-fluoro-2-adamantanol, while leaving the carbon-fluorine bond intact. This transformation is a common and crucial step in the synthesis of more complex adamantane derivatives. The choice of reducing agent is key to achieving high selectivity and yield. orientjchem.org

Commonly employed reducing agents for ketones, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are effective for this transformation. researchgate.net The reaction typically proceeds with high chemoselectivity due to the significantly higher reactivity of the ketone compared to the stable C-F bond. The use of milder, more selective reagents can also be employed to ensure that no side reactions involving the fluorine atom occur.

Table 1: Reagents for Chemoselective Reduction of 4-Fluoro-2-adamantanone

Reagent Product Typical Conditions
Sodium Borohydride (NaBH₄) 4-Fluoro-2-adamantanol Methanol or Ethanol, Room Temperature

The stereochemistry of the resulting alcohol (axial vs. equatorial) is influenced by the steric hindrance of the adamantane cage, with the hydride typically attacking from the less hindered face.

While less common than reduction, the ketone can be a site for oxidative cleavage to yield dicarboxylic acid derivatives. Such transformations typically require harsh reaction conditions and strong oxidizing agents. One potential, though synthetically challenging, transformation is the Baeyer-Villiger oxidation to form a lactone, which can then be hydrolyzed to a hydroxy acid. Subsequent oxidation would be required to generate a dicarboxylic acid.

A more direct, albeit synthetically demanding, approach would involve oxidative cleavage of the C-C bond adjacent to the carbonyl. However, these methods are often not selective and can lead to a mixture of products, especially with a substrate like adamantane. The synthesis of adamantane-2-carboxylic acid from adamantanone has been reported, suggesting that similar strategies could be adapted for the fluorinated analogue. researchgate.netresearchgate.net

The electrophilic carbonyl carbon of 4-fluoro-2-adamantanone is susceptible to attack by various carbon nucleophiles. masterorganicchemistry.com These reactions are fundamental for carbon-carbon bond formation at the C-2 position of the adamantane skeleton.

N-heterocyclic carbenes (NHCs) are a class of persistent carbenes that can act as potent nucleophiles. semanticscholar.org The reaction of an NHC with a ketone typically involves the formation of a zwitterionic adduct. This intermediate can then undergo further reactions, depending on the specific carbene and reaction conditions. In the context of 4-fluoro-2-adamantanone, the addition of an NHC would lead to a tetrahedral intermediate, which could potentially be trapped or undergo rearrangement. The bulky adamantane framework would play a significant role in the feasibility and outcome of such a reaction.

Other classic carbonyl addition reactions, such as the Wittig reaction with phosphorus ylides or the addition of Grignard reagents, can also be applied to 4-fluoro-2-adamantanone to introduce new carbon substituents at the C-2 position. libretexts.org

Transformations Involving the Fluorine Atom

The fluorine atom at the C-4 position is generally unreactive due to the strength of the C-F bond. However, under specific conditions, it can be involved in substitution or elimination reactions.

The replacement of the fluorine atom by another nucleophile is a challenging transformation due to the poor leaving group ability of the fluoride (B91410) ion. researchgate.net Such reactions typically require harsh conditions or activation of the C-F bond. For instance, the synthesis of 4-hydroxy-2-adamantone can be achieved from 4-bromo-2-adamantanone via a nucleophilic substitution reaction with a hydroxide source. By analogy, a similar substitution on 4-fluoro-2-adamantone would likely require more forcing conditions.

Table 2: Potential Nucleophilic Substitution Reactions at C-4

Nucleophile Expected Product Potential Conditions
Hydroxide (OH⁻) 4-Hydroxy-2-adamantone High temperature, strong base
Alkoxides (RO⁻) 4-Alkoxy-2-adamantone Strong base, polar aprotic solvent

Rearrangements involving the adamantane skeleton are also possible, particularly if carbocationic intermediates are formed during a reaction. For example, treatment with strong acids could potentially lead to Wagner-Meerwein type rearrangements, although the stability of the adamantane cage makes such reactions less common than in other polycyclic systems. orgsyn.org

Selective removal of the fluorine atom (defluorination) to yield 2-adamantanone (B1666556) is a reductive process that can be achieved using various methods, although it can be challenging without affecting the ketone. nih.gov Reagents that can mediate the reductive cleavage of C-F bonds, such as dissolving metal reductions or certain transition metal catalysts, could potentially be employed.

Functional group interconversion at the C-4 position often proceeds via the substitution reactions mentioned previously. For example, the conversion of the fluorine to a hydroxyl group opens up a wide range of subsequent transformations. The resulting 4-hydroxy-2-adamantone can be oxidized to a diketone or subjected to etherification or esterification reactions. This highlights the importance of the initial C-F bond functionalization as a gateway to other derivatives.

Modifications of the Adamantane Cage

The functionalization of the adamantane scaffold of 4-Fluoro-2-adamantanone allows for the introduction of various substituents, leading to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. These modifications can be directed to distal C-H bonds or occur at the bridgehead and bridge methylene positions.

Directed C-H Functionalization at Distal Positions

The selective functionalization of seemingly unactivated C-H bonds at positions remote from the existing functional groups presents a significant challenge in organic synthesis. For adamantane derivatives, this is often achieved through radical-based reactions or transition-metal-catalyzed processes. While specific studies on the directed distal C-H functionalization of 4-Fluoro-2-adamantanone are not extensively documented in publicly available research, general principles of adamantane chemistry can be extrapolated.

Radical-based functionalization reactions are a common method for directly converting diamondoid C–H bonds to C–C bonds, creating a variety of products with different functional groups like alkenes, alkynes, arenes, and carbonyl groups. nih.gov The high bond dissociation energies of the C-H bonds in adamantane necessitate the use of highly reactive hydrogen-atom abstractors, such as those derived from peroxides or photoexcited diaryl ketones. nih.gov

Transition-metal catalysis offers another powerful tool for directed C-H functionalization. The choice of directing group is crucial as it positions the metal catalyst in proximity to the targeted C-H bond, thereby controlling the regioselectivity of the reaction. uni-giessen.de Various mechanisms can be involved in C-H activation, including oxidative addition, sigma-bond metathesis, electrophilic activation, and metalloradical activation. uni-giessen.de

Table 1: General Strategies for C-H Functionalization of Adamantane

StrategyDescriptionKey Intermediates
Radical-Based Functionalization Utilizes highly reactive species to abstract a hydrogen atom, generating an adamantyl radical that can be trapped by various reagents.Adamantyl radicals
Transition-Metal Catalysis Employs a directing group to guide a metal catalyst to a specific C-H bond for activation and subsequent functionalization.Metallocycles

Derivatization at Bridgehead and Bridge Methylene Positions

The bridgehead (tertiary) and bridge methylene (secondary) positions of the adamantane cage exhibit different reactivities. The bridgehead positions are generally more reactive towards electrophilic substitution due to the stability of the resulting carbocation.

The synthesis of derivatives at these positions often involves multi-step sequences. For instance, functionalization at the bridgehead positions of adamantane can be achieved through substitution reactions of pre-functionalized adamantanes. researchgate.net The reactivity of 2-substituted adamantane derivatives has been a subject of study, providing insights into how existing substituents influence further modifications. acs.org

While specific examples for 4-Fluoro-2-adamantanone are scarce in the literature, the general reactivity patterns of adamantane suggest that the introduction of substituents at the bridgehead and bridge methylene positions would be influenced by the electronic effects of the fluorine and carbonyl groups. The electron-withdrawing nature of these groups would likely deactivate the adamantane cage towards electrophilic attack.

Stereochemical Implications and Control in Reactions of 4-Fluoro-2-adamantanone

The stereochemical outcome of reactions involving 4-Fluoro-2-adamantanone is a critical aspect, particularly for the synthesis of chiral molecules with specific biological activities. The rigid adamantane framework and the presence of the fluorine and carbonyl groups can exert significant stereochemical control.

Stereochemical control in chemical reactions can be achieved through several strategies, including substrate control, auxiliary control, and reagent control. youtube.comyoutube.com

Substrate Control: The existing stereochemistry within the substrate molecule influences the stereochemical outcome of a reaction at another part of the molecule. youtube.com In the case of 4-Fluoro-2-adamantanone, the fixed conformation of the adamantane cage and the defined positions of the fluoro and keto groups would dictate the facial selectivity of approaching reagents.

Auxiliary Control: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. youtube.com

Reagent Control: A chiral reagent is used to deliver a functional group in a stereoselective manner. youtube.com

The fluorine atom in 4-Fluoro-2-adamantanone can significantly influence the stereochemistry of reactions at the adjacent carbonyl group. The electronegativity and size of the fluorine atom can affect the trajectory of nucleophilic attack on the carbonyl carbon. Furthermore, the formation of enolates or enol ethers from 4-Fluoro-2-adamantanone would lead to fluorinated enone systems, which are valuable building blocks in organic synthesis. nih.gov The reactivity and stereoselectivity of these intermediates in subsequent reactions would be influenced by the fluorine substituent.

While detailed experimental studies on the stereochemical control in reactions of 4-Fluoro-2-adamantanone are not widely reported, the principles of asymmetric synthesis and the known effects of fluorine in related systems provide a framework for predicting and controlling the stereochemical outcomes of its transformations.

Advanced Applications in Synthetic and Materials Chemistry

4-Fluoro-2-adamantanone as a Key Building Block in Complex Molecule Synthesis

The adamantane (B196018) cage serves as a rigid scaffold, offering a predictable and stable framework for the synthesis of complex molecules. The introduction of a fluorine atom and a ketone group at the C4 and C2 positions, respectively, not only enhances the lipophilicity and metabolic stability of resulting molecules but also provides strategic points for further chemical modifications. These characteristics make 4-fluoro-2-adamantanone a valuable precursor in the assembly of intricate molecular systems.

The synthesis of enantiomerically pure fluorinated compounds is of significant interest in medicinal chemistry, as the introduction of fluorine can profoundly influence a molecule's biological activity. 4-Fluoro-2-adamantanone, being a prochiral ketone, represents a key starting material for the synthesis of chiral fluorinated scaffolds. The carbonyl group at the C2 position can undergo a variety of stereoselective transformations, such as asymmetric reduction or addition of organometallic reagents, to yield chiral alcohols.

While direct asymmetric synthesis utilizing 4-fluoro-2-adamantanone is not extensively documented in publicly available literature, studies on analogous systems, such as 4-chloroadamantan-2-ones, demonstrate the feasibility of achieving high diastereoselectivity. For instance, the methylation of 4-ax-chloroadamantan-2-one has been shown to proceed with high facial selectivity, yielding the corresponding tertiary alcohol with a specific stereochemistry. This principle of substrate-controlled diastereoselective addition can be extrapolated to 4-fluoro-2-adamantanone, where the fluorine substituent at the C4 position can direct the incoming nucleophile to a specific face of the carbonyl group, leading to the formation of a chiral fluorinated adamantanol.

These chiral adamantanol derivatives can then serve as versatile intermediates for the synthesis of more complex chiral molecules. The hydroxyl group can be further functionalized or used to direct subsequent reactions, while the fluorine atom imparts unique stereoelectronic properties to the scaffold.

Table 1: Potential Stereoselective Reactions of 4-Fluoro-2-adamantanone for Chiral Scaffold Synthesis This table is illustrative and based on established stereoselective reactions of ketones.

Reaction TypeReagent/CatalystExpected ProductPotential Application of Product
Asymmetric ReductionChiral Boron ReagentsChiral 4-fluoro-2-adamantanolPrecursor for chiral ligands and catalysts
Asymmetric AlkylationOrganometallic reagent with chiral ligandChiral 2-alkyl-4-fluoro-2-adamantanolBuilding block for bioactive molecules
Asymmetric EpoxidationChiral sulfonium (B1226848) ylidesChiral spiro-epoxideIntermediate for synthesis of complex heterocycles

The inherent rigidity of the adamantane cage makes it an ideal building block for the construction of larger, well-defined polycyclic systems. nih.gov The incorporation of the 4-fluoro-2-adamantanone moiety can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics to the final structure. The ketone functionality provides a convenient handle for annulation reactions, allowing for the fusion of additional ring systems onto the adamantane core.

For example, the carbonyl group can participate in condensation reactions with various difunctional reagents to form heterocyclic rings. Furthermore, the carbon skeleton of the adamantane cage can be functionalized to allow for its incorporation into larger assemblies such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the rigidity of the adamantane unit can contribute to the formation of porous materials with high stability.

Contribution to the Development of Advanced Materials

The unique combination of a rigid hydrocarbon cage and a highly electronegative fluorine atom in 4-fluoro-2-adamantanone makes it a promising component for the development of advanced materials with enhanced properties.

The incorporation of adamantane derivatives into polymers is known to improve their thermal stability, mechanical strength, and chemical resistance. researchgate.net The bulky and rigid nature of the adamantane cage restricts polymer chain mobility, leading to higher glass transition temperatures and improved dimensional stability. The introduction of fluorine can further enhance these properties, particularly by increasing the polymer's hydrophobicity, lowering its surface energy, and improving its dielectric properties. mdpi.com

Polymers containing pendant 4-fluoro-2-adamantyl groups can be synthesized by polymerization of monomers derived from 4-fluoro-2-adamantanone. For instance, the ketone can be converted to a polymerizable group, such as an acrylate (B77674) or methacrylate, which can then be copolymerized with other monomers to tailor the final properties of the material.

Similarly, 4-fluoro-2-adamantanone can be used to functionalize the surface of nanomaterials, such as nanoparticles and carbon nanotubes. mdpi.com This surface modification can improve the dispersibility of the nanomaterials in polymer matrices, enhance their thermal stability, and impart specific surface properties, such as hydrophobicity and low friction.

Table 2: Predicted Property Enhancements in Polymers with Pendant 4-Fluoro-2-adamantyl Groups This table is based on the known effects of adamantyl and fluoroalkyl groups on polymer properties.

Polymer PropertyExpected EnhancementUnderlying Mechanism
Thermal StabilityIncreasedRestricted chain mobility due to bulky adamantane cage
Glass Transition Temperature (Tg)IncreasedHindered segmental motion of polymer chains
HydrophobicityIncreasedLow surface energy of the fluorinated adamantyl group
Dielectric ConstantDecreasedLow polarizability of the C-F bond
Mechanical StrengthIncreasedRigid adamantane cage reinforcing the polymer matrix

Adamantane derivatives are widely used in the formulation of photoresists for advanced lithography, such as 193 nm immersion and extreme ultraviolet (EUV) lithography. researchgate.net Their high etch resistance, due to a high carbon-to-hydrogen ratio, and good thermal stability are critical for the fabrication of high-resolution semiconductor devices. The incorporation of fluorine into photoresist polymers is also beneficial as it increases their transparency at shorter wavelengths, which is crucial for high-resolution patterning. utexas.edu

4-Fluoro-2-adamantanone can serve as a key building block for the synthesis of novel photoresist monomers. The adamantane core provides the necessary etch resistance, while the fluorine atom enhances transparency. The ketone group can be functionalized to introduce acid-labile protecting groups, which are essential for the chemical amplification mechanism of modern photoresists. Upon exposure to acid generated by a photoacid generator (PAG), these protecting groups are cleaved, leading to a change in the solubility of the polymer and the formation of the desired pattern.

Utility in Enzyme Interaction Studies and Biochemical Probe Development (focus on chemical mechanisms)

Fluorinated compounds are valuable tools in chemical biology for studying enzyme mechanisms and developing potent and selective enzyme inhibitors. nih.gov The fluorine atom can act as a sensitive probe for NMR studies and can significantly alter the electronic properties of a molecule, influencing its binding affinity and reactivity with biological targets.

The presence of an α-fluoroketone moiety in 4-fluoro-2-adamantanone suggests its potential as an inhibitor of certain enzymes, particularly serine proteases. nih.gov The electrophilic carbonyl carbon of the ketone can be attacked by a nucleophilic serine residue in the active site of the enzyme, forming a stable hemiacetal adduct. The electron-withdrawing fluorine atom alpha to the carbonyl group increases the electrophilicity of the carbonyl carbon, promoting this nucleophilic attack and enhancing the inhibitory potency. This covalent modification of the active site can lead to irreversible inhibition of the enzyme.

Furthermore, the adamantane scaffold itself can contribute to the binding affinity and selectivity of the inhibitor. nih.gov Its lipophilic nature can promote binding to hydrophobic pockets within the enzyme's active site. For example, adamantane-containing ureas have been shown to be potent inhibitors of soluble epoxide hydrolase, with the adamantyl group occupying a hydrophobic region of the active site. nih.gov

The fluorinated adamantane structure can also be utilized in the development of biochemical probes. The fluorine atom provides a unique spectroscopic handle (¹⁹F NMR) that can be used to monitor the binding of the probe to its target enzyme and to study the local environment of the active site.

Future Perspectives in 4 Fluoro 2 Adamantanone Research

Exploration of Unconventional Synthetic Routes and Methodologies

Future synthetic research on 4-fluoro-2-adamantanone is expected to move beyond traditional batch processing and explore more efficient, sustainable, and innovative methodologies. These unconventional routes will be crucial for accessing this and related fluorinated adamantane (B196018) derivatives in a more controlled and scalable manner.

Continuous Flow Chemistry: The application of continuous flow microreactor technology offers a promising avenue for the synthesis of 4-fluoro-2-adamantanone. nih.govdurham.ac.uk Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling hazardous fluorinating reagents and managing exothermic reactions. durham.ac.ukvapourtec.com The improved safety and efficiency of flow systems could enable the use of more reactive fluorinating agents, potentially leading to higher yields and selectivities. mit.edursc.org Future research could focus on developing a fully integrated flow process for the multi-step synthesis of 4-fluoro-2-adamantanone, incorporating in-line purification and analysis.

Biocatalysis: The use of enzymes for the synthesis of chiral molecules is a rapidly growing field, and biocatalysis could offer a green and highly selective method for producing enantiomerically pure derivatives of 4-fluoro-2-adamantanone. rsc.orgresearchgate.net For instance, engineered ketoreductases could be employed for the stereoselective reduction of the carbonyl group, while transaminases could be used for the asymmetric synthesis of corresponding chiral amines from the ketone. researchgate.net The development of bespoke enzymes through directed evolution could be tailored to accommodate the bulky adamantane scaffold and achieve high enantioselectivity.

Photoredox Catalysis: Recent advancements in photoredox catalysis have enabled the selective functionalization of strong C-H bonds in adamantanes. acs.orgchemrxiv.org This methodology could be explored for the late-stage fluorination or other functionalizations of adamantane precursors to synthesize 4-fluoro-2-adamantanone derivatives. The use of light to drive chemical reactions under mild conditions represents a sustainable and powerful tool for accessing novel chemical space.

A comparative overview of these potential synthetic methodologies is presented in the table below.

MethodologyPotential Advantages for 4-Fluoro-2-adamantanone SynthesisKey Research Focus
Continuous Flow Chemistry Enhanced safety with hazardous reagents, precise control over reaction conditions, improved scalability and reproducibility. nih.govdurham.ac.ukDevelopment of integrated multi-step flow syntheses with in-line purification.
Biocatalysis High stereoselectivity for chiral derivatives, environmentally benign reaction conditions, potential for novel transformations. rsc.orgresearchgate.netEngineering of enzymes (e.g., ketoreductases, transaminases) with activity towards the adamantane scaffold.
Photoredox Catalysis Mild reaction conditions, high selectivity for C-H functionalization, access to novel reaction pathways. acs.orgchemrxiv.orgLate-stage functionalization of adamantane precursors and exploration of novel photocatalytic transformations.

Integration of Advanced Computational Approaches for Predictive Design

Computational chemistry is set to play an increasingly integral role in guiding the future research of 4-fluoro-2-adamantanone. By providing insights into molecular properties and predicting reactivity, computational approaches can accelerate the discovery and development of new derivatives and applications.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of 4-fluoro-2-adamantanone and its derivatives. nih.govresearchgate.net Such studies can elucidate the influence of the fluorine substituent on the properties of the adamantane cage and the ketone functionality. acs.org For example, DFT can be used to predict reaction barriers, identify the most likely sites for nucleophilic or electrophilic attack, and understand the stability of reaction intermediates. acs.orgrsc.org

Machine Learning (ML) for Property Prediction: As more experimental data on adamantane derivatives becomes available, machine learning models can be trained to predict various properties of new, unsynthesized 4-fluoro-2-adamantanone derivatives. nih.govresearchgate.net These models can be used to screen large virtual libraries of compounds for desired characteristics, such as specific electronic properties, thermal stability, or potential biological activity, thereby prioritizing synthetic efforts. youtube.comnih.gov

The integration of these computational methods can create a synergistic workflow for the rational design of 4-fluoro-2-adamantanone derivatives with tailored properties.

Computational ApproachApplication in 4-Fluoro-2-adamantanone ResearchPredicted Outcomes
Density Functional Theory (DFT) Elucidation of electronic structure, prediction of reactivity, and simulation of spectroscopic properties. nih.govresearchgate.netUnderstanding of reaction mechanisms, prediction of kinetic and thermodynamic parameters, and identification of key structural features influencing properties.
Machine Learning (ML) High-throughput screening of virtual libraries, prediction of physical and chemical properties, and identification of structure-property relationships. nih.govresearchgate.netAccelerated discovery of derivatives with desired properties for specific applications, and prioritization of synthetic targets.

Discovery of Novel Reactivity and Transformation Pathways

The unique combination of functional groups in 4-fluoro-2-adamantanone suggests the potential for novel and unexpected reactivity. Future research should focus on exploring transformations that leverage the interplay between the rigid adamantane cage, the ketone, and the fluorine atom.

Fluorine-Directed Reactivity: The presence of the fluorine atom can significantly influence the reactivity of the molecule, a phenomenon well-documented in fluorine chemistry. researchgate.net This can lead to unexpected reaction outcomes compared to its non-fluorinated counterpart. researchgate.net Future studies could investigate how the fluorine atom in 4-fluoro-2-adamantanone directs the regioselectivity and stereoselectivity of reactions at the ketone or other positions on the adamantane core.

Umpolung and Rearrangement Reactions: The rigid and strained nature of the adamantane skeleton, combined with the electronic effects of the substituents, may facilitate novel rearrangement reactions. Exploring reactions that proceed through umpolung strategies, where the normal polarity of the functional groups is reversed, could lead to the synthesis of complex and previously inaccessible fluorinated adamantane derivatives. nih.gov

Photochemical Transformations: The carbonyl group in 4-fluoro-2-adamantanone can be activated by light, opening up possibilities for various photochemical reactions. Research into the photochemistry of this molecule could uncover novel cycloadditions, rearrangements, and fragmentation pathways, leading to the synthesis of unique fluorinated compounds.

Expanding the Scope of Applications in Emerging Material Science Fields

The inherent properties of the adamantane core, such as high thermal stability and rigidity, combined with the unique characteristics imparted by fluorination, make 4-fluoro-2-adamantanone a promising building block for advanced materials. wikipedia.org

Advanced Polymers: Adamantane-containing polymers are known for their high thermal stability and mechanical strength. wikipedia.org The incorporation of fluorinated adamantane units, such as those derived from 4-fluoro-2-adamantanone, could lead to polymers with enhanced properties, including lower dielectric constants, increased hydrophobicity, and improved optical transparency. These materials could find applications in microelectronics and as advanced coatings.

Optoelectronic Materials: The introduction of fluorine can significantly alter the electronic properties of organic molecules. nih.gov Future research could explore the use of 4-fluoro-2-adamantanone derivatives in the design of new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Computational screening could be instrumental in identifying derivatives with suitable frontier molecular orbital energy levels for these applications.

Photoresists for Microlithography: Fluorinated adamantane derivatives have been investigated for use in photoresist compositions for advanced lithography. google.com The rigid structure of the adamantane unit can improve the etch resistance of the photoresist, while the fluorine atoms can enhance its transparency at deep UV wavelengths. 4-Fluoro-2-adamantanone could serve as a versatile precursor for the synthesis of new photoresist polymers with improved performance.

The potential applications of 4-fluoro-2-adamantanone in material science are summarized in the table below.

Application AreaRationale for Using 4-Fluoro-2-adamantanoneDesired Material Properties
Advanced Polymers The rigid adamantane core provides thermal stability, while fluorine enhances hydrophobicity and lowers the dielectric constant.High glass transition temperature, low dielectric constant, high optical transparency, chemical resistance.
Optoelectronic Materials Fluorination can tune the electronic properties (e.g., HOMO/LUMO levels) of organic materials. nih.govSuitable energy levels for charge injection/transport, high photoluminescence quantum yield, good thermal stability.
Photoresists Adamantane provides etch resistance, and fluorine improves transparency at short wavelengths. google.comHigh resolution, low line-edge roughness, good etch resistance, high sensitivity.

Q & A

Q. What are the established synthetic routes for 4-Fluoro-2-adamantanone, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of 4-Fluoro-2-adamantanone typically involves fluorination of 2-adamantanone. Two primary methods are documented:

  • Direct Fluorination with Selectfluor : Conducted in acetonitrile with a catalyst (e.g., BF₃·Et₂O) under reflux (60–80°C). This method is scalable and yields consistent results .
  • Sulfur Tetrafluoride (SF₄) Reaction : Performed at room temperature without solvents. SF₄ acts as both a fluorinating agent and acid catalyst. This method is efficient but requires stringent safety protocols due to SF₄’s toxicity .

Q. Optimization Strategies :

  • Vary solvent polarity (e.g., dichloromethane vs. acetonitrile) to influence reaction kinetics.
  • Monitor fluorination progress via ¹⁹F NMR to identify intermediates.
  • Use continuous flow reactors to improve yield and reduce side products .

Q. Table 1: Comparison of Synthetic Methods

Fluorinating AgentSolventTemperatureCatalystYield*Reference
SelectfluorAcetonitrile60–80°CBF₃·Et₂O~75%
SF₄NoneRTNone~85%

*Yields approximated from analogous fluorination reactions.

Q. How should researchers characterize 4-Fluoro-2-adamantanone to confirm structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substitution patterns. The fluorine atom induces distinct deshielding in adjacent protons (~δ 4.5–5.5 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal structure to verify fluorination position and assess polymorphic behavior (e.g., orthorhombic vs. monoclinic phases) .
  • Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 167.1 (C₁₀H₁₄FO⁺).
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) detects melting points (~285°C) and phase transitions .

Advanced Research Questions

Q. How can polymorphic behavior in 4-Fluoro-2-adamantanone be systematically analyzed?

Methodological Answer: Polymorphism impacts solubility and reactivity. To investigate:

High-Pressure Crystallography : Use XRD under varying pressures to identify stable (orthorhombic, Cmc21) and metastable (monoclinic, P21/c) phases .

Thermal Stability Profiling : Conduct DSC and thermogravimetric analysis (TGA) to map phase transitions (e.g., metastable → stable phase at 150°C).

Solvent Recrystallization : Screen solvents (e.g., hexane, ethanol) to isolate polymorphs and compare dissolution kinetics .

Q. Table 2: Polymorphic Phase Data

PhaseSpace GroupLattice Parameters (Å)Stability
OrthorhombicCmc21a = 6.888, b = 10.830Stable
MonoclinicP21/ca = 6.592, β = 118.87°Metastable

Q. How can contradictions in reported reactivity data for fluorinated adamantanes be resolved?

Methodological Answer: Discrepancies often arise from unaccounted variables:

  • Reaction Condition Variability : Replicate experiments with controlled humidity, solvent purity, and inert atmospheres.
  • Analytical Cross-Validation : Combine HPLC, GC-MS, and ¹⁹F NMR to detect trace intermediates or byproducts .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict fluorination pathways and compare with experimental outcomes .

Case Study : Conflicting reports on SF₄ reactivity may stem from residual moisture. Drying agents (e.g., molecular sieves) can mitigate hydrolysis side reactions .

Q. What computational approaches are recommended to study substituent effects in 4-Fluoro-2-adamantanone?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The fluorine atom increases electron withdrawal, stabilizing the adamantane core .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility trends (e.g., higher solubility in DMSO vs. water).
  • Crystal Packing Analysis : Tools like Mercury CSD model intermolecular interactions (e.g., C–F···H–C hydrogen bonds) influencing polymorphism .

Q. How does the fluorination position (e.g., 2- vs. 5-Fluoro) alter adamantane derivative properties?

Methodological Answer:

  • Steric and Electronic Effects : Fluorine at position 2 induces greater steric hindrance, reducing nucleophilic substitution rates compared to position 5 .
  • Biological Activity : 2-Fluoro derivatives exhibit higher membrane permeability in cell-based assays due to optimized lipophilicity (logP ~2.5) .
  • Thermal Stability : 2-Fluoro substitution raises melting points by ~20°C compared to non-fluorinated analogs .

Q. What experimental designs are optimal for studying fluorinated adamantanes in catalytic systems?

Methodological Answer:

  • Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, RuCl₃) in cross-coupling reactions. Monitor turnover frequency (TOF) via GC-MS .
  • Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-determining steps in fluorination mechanisms .
  • In Situ Spectroscopy : Employ FTIR or Raman to detect transient intermediates (e.g., adamantyl cations) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.